![molecular formula C11H17NO2 B5569629 3-ethyl-4-methylene-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B5569629.png)

3-ethyl-4-methylene-1-oxa-3-azaspiro[4.5]decan-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

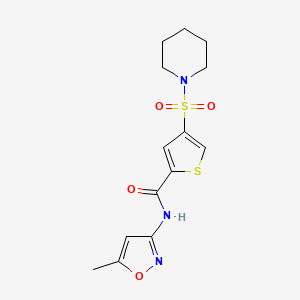

"3-ethyl-4-methylene-1-oxa-3-azaspiro[4.5]decan-2-one" belongs to a class of organic compounds known as spirocyclic lactones, which are characterized by their unique spiro-connected cyclic structures involving oxygen and nitrogen atoms. This specific compound has been studied for its synthetic methodology and structural properties.

Synthesis Analysis

Research has explored various methods for synthesizing spirocyclic compounds like "3-ethyl-4-methylene-1-oxa-3-azaspiro[4.5]decan-2-one." For example, Hungerbühler et al. (1980) described the synthesis of similar spiroacetal structures using a bromoepoxide chiral building block derived from malic acid (Hungerbühler et al., 1980). Additionally, Satyamurthy et al. (1984) discussed the synthesis of 3-methylene-1-oxa-8-heteraspiro[4.5]decan-2-ones, showcasing the versatility of different synthetic routes for such compounds (Satyamurthy et al., 1984).

Molecular Structure Analysis

The molecular structure of spirocyclic lactones like "3-ethyl-4-methylene-1-oxa-3-azaspiro[4.5]decan-2-one" has been a subject of investigation. For instance, research by Wang et al. (2011) on similar spiro compounds revealed the presence of planar furan rings and chair conformation cyclohexane rings in the molecular structure (Wang et al., 2011).

Chemical Reactions and Properties

The chemical reactions and properties of these spirocyclic compounds can be diverse. For example, Parvez et al. (2001) studied the Johnson orthoester Claisen rearrangement of spiro[4.5]decane derivatives, showing the variety of reactions these compounds can undergo (Parvez et al., 2001).

Wissenschaftliche Forschungsanwendungen

Synthetic Approaches

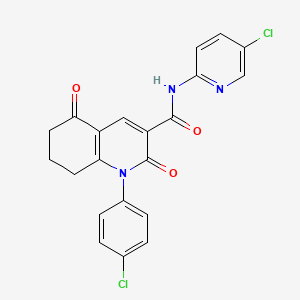

Spiroaminals, such as 3-ethyl-4-methylene-1-oxa-3-azaspiro[4.5]decan-2-one, represent challenging targets for chemical synthesis due to the novelty of their skeletons and their significant biological activities. Researchers have developed different strategies for synthesizing these compounds, focusing on the unique spirocyclic structures that often serve as cores in natural or synthetic products with biological activity. The synthesis of these compounds involves complex chemical reactions that contribute to the advancement of organic chemistry and medicinal chemistry (Sinibaldi & Canet, 2008).

Medicinal Chemistry Applications

The structural uniqueness of spiroaminals, including the 1-oxa-azaspirodecane core, has been explored for potential pharmacological applications. For instance, some derivatives of 1-oxa-azaspirodecane have been synthesized and evaluated for their potential as dopamine agonists. These studies involve the synthesis of compounds through alkylation of key intermediates and subsequent evaluation of their activity in various biological assays. Such research highlights the potential of spiroaminals in the development of new therapeutic agents (Brubaker & Colley, 1986).

Eigenschaften

IUPAC Name |

3-ethyl-4-methylidene-1-oxa-3-azaspiro[4.5]decan-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-3-12-9(2)11(14-10(12)13)7-5-4-6-8-11/h2-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMKDPLQJMWNDSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C)C2(CCCCC2)OC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5569551.png)

![1-(3-chlorophenyl)-4-{2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-2-oxoethyl}-2-piperazinone](/img/structure/B5569562.png)

![1-(5-{1-[(2,6-dimethylpyrimidin-4-yl)carbonyl]piperidin-4-yl}-4-ethyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5569564.png)

![3-(3-fluorophenyl)-7-(2-pyridinylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B5569572.png)

![2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B5569583.png)

![7-(4-ethylphenyl)-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5569589.png)

![methyl 4-[2-(1H-benzimidazol-1-ylacetyl)carbonohydrazonoyl]benzoate](/img/structure/B5569596.png)

![(4aR*,7aS*)-1-(3-methyl-2-buten-1-yl)-4-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5569650.png)

![3-isopropyl-5-{(2S)-1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole](/img/structure/B5569652.png)